1,6-Diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid

Lipophilicity Lead optimisation ADME

1,6-Diazaspiro[3.3]heptan-2-one TFA salt is a rigid spirocyclic β‑lactam that serves as a saturated bioisostere of piperazine with non‑coplanar exit vectors (~90° dihedral). The embedded 2‑oxo group introduces a distinct H‑bond donor/acceptor pattern absent in fully reduced 2,6‑diazaspiro[3.3]heptane linkers. Class‑level data show up to –1.0 log unit reduction in logD₇.₄ versus parent piperazine, directly improving solubility and metabolic stability. The 1,6‑regioisomeric core is validated in CRBN‑recruiting PROTAC linker‑ligand conjugates, while the TFA salt provides a functionalised handle for amide coupling. Patent literature supports exploratory procurement for NMDA receptor modulator programmes. Supplied at ≥95% purity with scalable batch sizes.

Molecular Formula C7H9F3N2O3
Molecular Weight 226.155
CAS No. 2470436-78-1
Cat. No. B2766532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid
CAS2470436-78-1
Molecular FormulaC7H9F3N2O3
Molecular Weight226.155
Structural Identifiers
SMILESC1C(=O)NC12CNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H8N2O.C2HF3O2/c8-4-1-5(7-4)2-6-3-5;3-2(4,5)1(6)7/h6H,1-3H2,(H,7,8);(H,6,7)
InChIKeyRCAILHBCGDYSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,6-Diazaspiro[3.3]heptan-2-one TFA Salt (CAS 2470436-78-1) – Core Properties & Comparator Landscape for Procurement


1,6-Diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid (CAS 2470436-78-1) is the trifluoroacetate salt of a spirocyclic β‑lactam that embeds two nitrogen atoms within a rigid [3.3] framework [1]. The free base and its TFA salt belong to the broader class of 2,6‑diazaspiro[3.3]heptanes, which are increasingly evaluated as saturated bioisosteres of piperazine in medicinal chemistry [2]. The TFA salt form is commonly supplied at ≥95% purity and is handled as a research intermediate for PROTAC linker construction, kinase inhibitor scaffolds, and NMDA receptor modulator programmes [3].

Why 1,6-Diazaspiro[3.3]heptan-2-one TFA Cannot Be Casually Replaced by Common Piperazine or Other Spiro Analogs


The 1,6‑diazaspiro[3.3]heptan‑2‑one core is not a simple structural variant of piperazine; its [3.3] spiro junction enforces non‑coplanar exit vectors (~90° dihedral angle) that are structurally distinct from the collinear N‑substituent geometry of piperazine [1]. This geometric difference eliminates the possibility of simple interchangeability in target binding. Furthermore, the embedded 2‑oxo group introduces a hydrogen‑bond acceptor/donor pattern that is absent in the fully reduced 1,6‑diazaspiro[3.3]heptane core and in 2,6‑diazaspiro[3.3]heptane isomers, potentially altering both potency and selectivity profiles [2]. In addition, class‑level evidence shows that azaspiro[3.3]heptanes lower logD₇.₄ by up to –1.0 log unit relative to the parent piperazine fragment, a magnitude of change that directly impacts permeability, solubility, and off‑target promiscuity [3].

Quantitative Comparator Evidence Differentiating 1,6-Diazaspiro[3.3]heptan-2-one TFA from Its Closest Analogs


Lipophilicity Reduction vs. Piperazine: Class‑Level logD₇.₄ Shift of –1.0 Log Unit

In a meta‑analysis of matched molecular pairs, replacing a piperazine ring with a 2,6‑diazaspiro[3.3]heptane core reduced the measured logD₇.₄ by up to –1.0 log unit. This shift was observed across multiple chemotypes and is attributed to increased basicity of the spirocyclic diamine [1].

Lipophilicity Lead optimisation ADME

Geometric Differentiation from Piperazine: Non‑Coplanar Exit Vectors Enable Distinct Binding Modes

The spiro[3.3]heptane core forces substituents into a near‑orthogonal arrangement (dihedral angle ~90°), contrasting with the collinear N‑substituent geometry of piperazine. This structural feature has been exploited to replace the meta‑benzene ring in sonidegib, the phenyl ring in vorinostat, and the para‑benzene in benzocaine, yielding patent‑free saturated analogs that retained high potency in the corresponding biological assays [1].

Bioisostere Scaffold hopping Kinase inhibitor

Regioisomeric Differentiation: 1,6‑ vs. 2,6‑Diazaspiro[3.3]heptane in PROTAC Linker Utility

The 1,6‑diazaspiro[3.3]heptane scaffold—bearing one nitrogen within the β‑lactam ring and one in the opposing azetidine—provides a differentiated vector pattern compared to the symmetrical 2,6‑diazaspiro[3.3]heptane isomer. Commercial PROTAC linker‑ligand conjugates (e.g., thalidomide‑piperidine‑1,6‑diazaspiro[3.3]heptane‑boc) specifically exploit the 1,6‑regioisomer to recruit CRBN E3 ligase, whereas the 2,6‑isomer dominates simpler Boc‑protected linker catalogues [1].

PROTAC Targeted protein degradation Linker design

Synthetic Scalability of 1,6‑Diazaspiro[3.3]heptane Modules via Strain‑Release Chemistry

A flow‑assisted, two‑step protocol starting from azabicyclo[1.1.0]butane intermediates has been demonstrated for the 1‑oxa‑2,6‑diazaspiro[3.3]heptane scaffold, with yields reaching up to 99% in analogous [2+2] cycloaddition steps for 1,2‑diazaspiro[3.3]heptanes. The same strain‑release strategy is applicable to the 1,6‑diazaspiro[3.3]heptan‑2‑one system, providing a scalable alternative to traditional multi‑step piperazine functionalisation [1][2].

Synthesis Flow chemistry Scalability

NMDA Receptor Modulator Potential: Diazaspiro Lactam Core in CNS Drug Discovery

Diazaspiro lactam compounds are explicitly claimed as NMDA receptor modulators in U.S. Patent 20220259217, which describes general synthetic routes to 1,6‑diazaspiro[3.3]heptan‑2‑one derivatives [1]. Separately, the spirocyclic β‑lactam NYX‑2925 (a close structural analog) has demonstrated NMDA receptor‑mediated synaptic plasticity activation at concentrations of 1‑10 µM in vitro [2]. While NYX‑2925 is not a diazaspiro[3.3]heptane, the shared spiro‑lactam pharmacophore supports the broader class relevance.

NMDA receptor CNS Synaptic plasticity

Validated Procurement Scenarios for 1,6-Diazaspiro[3.3]heptan-2-one TFA Based on Quantitative Evidence


Lead Optimisation Requiring logD Reduction Without Sacrificing Potency

Medicinal chemistry teams seeking to lower logD₇.₄ of a piperazine‑containing lead series can justify procurement of the 1,6‑diazaspiro[3.3]heptan‑2‑one scaffold as a matched‑pair replacement. The class‑level ΔlogD₇.₄ of up to –1.0 [1] translates to measurable improvements in solubility and metabolic stability while preserving target engagement through the non‑coplanar exit vector geometry [2].

PROTAC Linker Construction Requiring Regiochemically Defined Spiro Diamines

For targeted protein degradation programmes, the 1,6‑regioisomeric diazaspiro core is commercially validated in CRBN‑recruiting linker‑ligand conjugates [1]. Procuring the TFA salt of the 2‑oxo derivative provides a functionalised entry point for amide coupling or further elaboration, distinguishing it from the symmetrical 2,6‑diazaspiro[3.3]heptane linker catalogue [2].

CNS Drug Discovery Programmes Targeting NMDA Receptor Modulation

The diazaspiro lactam scaffold is explicitly claimed in patent literature as an NMDA receptor modulator intermediate [1]. While compound‑specific IC₅₀ data for CAS 2470436‑78‑1 are not publicly available, the class‑level precedent set by spiro‑β‑lactams such as NYX‑2925 (active at 1‑10 µM) supports exploratory procurement for in vitro electrophysiology screening [2].

Scalable Synthesis of sp³‑Rich Fragments via Flow Chemistry

The demonstrated flow‑assisted synthesis of 1‑oxa‑2,6‑diazaspiro[3.3]heptane in high yield [1], combined with the up to 99% yield achieved for 1,2‑diazaspiro[3.3]heptanes via [2+2] cycloaddition [2], indicates that analogous 1,6‑diazaspiro[3.3]heptan‑2‑one systems can be accessed with comparable efficiency. This supports procurement for fragment library production and scale‑up campaigns where cost‑per‑gram and reproducibility are critical.

Quote Request

Request a Quote for 1,6-Diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.